molecular formula C9H10BrNO2 B13576926 Methyl 2-(3-amino-5-bromophenyl)acetate

Methyl 2-(3-amino-5-bromophenyl)acetate

Cat. No.: B13576926
M. Wt: 244.08 g/mol
InChI Key: MXQWKXUNLITQMM-UHFFFAOYSA-N
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Description

methyl amino (3-bromophenyl)acetate , is a chemical compound with the molecular formula C9H10BrNO2acetate esters . This compound contains an amino group (NH2) and a bromine atom (Br) attached to a phenyl ring. Its systematic IUPAC name is consistent with its structure: methyl 2-amino-2-(3-bromophenyl)acetate .

Preparation Methods

Synthetic Routes: Several synthetic routes can yield Methyl 2-(3-amino-5-bromophenyl)acetate. One common approach involves the reaction of methyl 2-(3-bromophenyl)acetate with ammonia (NH3) or an amine. The bromine atom is replaced by the amino group, resulting in the desired product.

Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like ethanol or methanol are commonly used. The reaction can be catalyzed by a base or acid, depending on the specific conditions.

Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and safety considerations are crucial in industrial processes.

Chemical Reactions Analysis

Reactivity: Methyl 2-(3-amino-5-bromophenyl)acetate can participate in various chemical reactions:

    Substitution Reactions: The amino group can undergo nucleophilic substitution reactions, replacing other functional groups.

    Reduction Reactions: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.

    Acid-Base Reactions: The compound can react with acids or bases to form salts.

Common Reagents and Conditions:

    Ammonia or Amines: Used for nucleophilic substitution.

    Hydrogenation Catalysts: Employed for reduction reactions.

    Acids or Bases: Facilitate acid-base reactions.

Major Products: The major products depend on the specific reaction conditions. For example:

  • Nucleophilic substitution: this compound.
  • Reduction: Methyl 2-(3-amino-5-bromophenyl)ethanol.

Scientific Research Applications

Methyl 2-(3-amino-5-bromophenyl)acetate finds applications in:

    Medicinal Chemistry: As a building block for drug development.

    Organic Synthesis: Used in the synthesis of other compounds.

    Biological Studies: Investigating its effects on biological systems.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific use. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-(3-amino-5-bromophenyl)acetate

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4,11H2,1H3

InChI Key

MXQWKXUNLITQMM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Br)N

Origin of Product

United States

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